molecular formula C10H9ClN2O2S B1613417 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride CAS No. 912569-59-6

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

Cat. No.: B1613417
CAS No.: 912569-59-6
M. Wt: 256.71 g/mol
InChI Key: QGUULJKRHYTFTP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides. This compound has gained significant attention in research and industry due to its ability to be used as a reagent in synthetic chemistry. It is known for its off-white solid form and is typically stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride typically involves the reaction of this compound with thionyl chloride under reflux conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through oxidation reactions.

    Sulfinic Acids: Formed through reduction reactions.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can further interact with biological targets or be used in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUULJKRHYTFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640333
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-59-6
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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